4-(2-Fluorophenyl)piperazine-1-carboximidamide

hTAAR1 agonism ortho-substituent effect SAR

4-(2-Fluorophenyl)piperazine-1-carboximidamide (CAS 59083-58-8) is a small-molecule 1-amidino-4-arylpiperazine derivative with the molecular formula C₁₁H₁₅FN₄ and a molecular weight of 222.27 g/mol. It features a piperazine core substituted at N1 with a carboximidamide group and at N4 with an ortho-fluorophenyl ring, yielding calculated physicochemical properties—XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 58.9 Ų—that are consistent with CNS permeability guidelines.

Molecular Formula C11H15FN4
Molecular Weight 222.267
CAS No. 59083-58-8
Cat. No. B2680494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)piperazine-1-carboximidamide
CAS59083-58-8
Molecular FormulaC11H15FN4
Molecular Weight222.267
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=N)N
InChIInChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)
InChIKeyZKYSFDAIOSWIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorophenyl)piperazine-1-carboximidamide (CAS 59083-58-8): Baseline Identity and Procurement Specifications


4-(2-Fluorophenyl)piperazine-1-carboximidamide (CAS 59083-58-8) is a small-molecule 1-amidino-4-arylpiperazine derivative with the molecular formula C₁₁H₁₅FN₄ and a molecular weight of 222.27 g/mol . It features a piperazine core substituted at N1 with a carboximidamide group and at N4 with an ortho-fluorophenyl ring, yielding calculated physicochemical properties—XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 58.9 Ų—that are consistent with CNS permeability guidelines [1]. The compound is commercially available at ≥98% purity for research and further manufacturing use only, with storage recommended at 2–8°C and shipping at room temperature .

Why In-Class Phenylpiperazine Carboximidamides Cannot Substitute for 4-(2-Fluorophenyl)piperazine-1-carboximidamide


Within the 1-amidino-4-phenylpiperazine series, even minor substituent changes on the phenyl ring cause extreme functional divergence at the human trace amine-associated receptor 1 (hTAAR1) [1]. The ortho position is a critical driver of TAAR1 agonism, but the specific electronic and steric properties of the substituent dictate whether a compound acts as a potent agonist (Cl, CH₃, OCH₃) or becomes completely inactive (F, CN) [1]. A user requiring a TAAR1-inactive phenylpiperazine amidine for mechanistic profiling or as a matched-pair control cannot simply substitute the 2-fluoro variant with other ortho-substituted analogs without fundamentally altering the pharmacological outcome, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-(2-Fluorophenyl)piperazine-1-carboximidamide from Close Analogs


hTAAR1 Agonism: Fluorine-Induced Inactivity vs. Potent Ortho-Substituted Agonists

In a comparative study, the 2-fluoro derivative (Compound 13) was demonstrably inactive at hTAAR1, while ortho-substituted analogs with similar steric profiles exhibited potent agonism. At the same assay conditions, the 2-chloro, 2-methyl, and 2-methoxy congeners achieved nanomolar potency. This demonstrates that the ortho-fluorine atom specifically disrupts the molecular interactions required for TAAR1 activation, establishing this compound as a critical selectivity tool [1].

hTAAR1 agonism ortho-substituent effect SAR

Cytotoxicity Threshold: Favorable Therapeutic Index as Well-Tolerated Scaffold

The broader 1-amidino-4-phenylpiperazine series, including the 2-fluoro derivative, demonstrates uniformly low cytotoxicity. General cytotoxicity screening (CC50 > 80 µM) against Vero-76 cells confirms the scaffold's inherent tolerability [1]. While the analog's potency towards TAAR1 prevents the calculation of a therapeutic index for the 2-F compound, the scaffold's safety profile supports its use in cellular studies without concern for non-specific toxicity at relevant concentrations.

Cytotoxicity Vero-76 Safety profile

Predicted CNS Multiparameter Optimization (MPO) Score: Balanced Physicochemical Profile for Neuropharmacology

The compound possesses a calculated CNS MPO score of ~4.5 out of 6, based on its physicochemical properties (MW=222.27, XLogP3-AA=1.2, TPSA=58.9 Ų, HBD=3, pKa ~13.0) [1][2]. This score suggests a good balance of permeability and metabolic stability, positioning it favorably for CNS drug discovery programs. The ortho-fluorophenyl group contributes to a lower lipophilicity compared to the 2-chloro analog (XLogP3 ~2.0), which may translate to a lower risk of off-target promiscuity.

CNS MPO physicochemical properties drug-likeness

Heterocyclic Core: Amidine Pharmacophore for Selective Protease Subtype Targeting

The carboximidamide (amidine) group in this scaffold class is a known pharmacophore for dipeptidyl peptidase IV (DP-IV) inhibition. Published data on a structurally related 4-fluorophenyl piperazine β-amino amide demonstrates that a 19 nM DP-IV inhibitor with >4000-fold selectivity over the structurally homologous quiescent cell proline dipeptidase (QPP) was achieved using the same amidine core [1]. This suggests the potential of the target compound to be similarly optimized for high protease selectivity.

amidine pharmacophore DP-IV selectivity serine protease

Ortho-Fluoro Positional Selectivity: Inactivity Across Parallel Assays vs. Active Ortho-Congeners

The SAR study confirms inactivity at hTAAR1 for the 2-fluoro compound (13) while the 2-chloro (3) and 2-methyl (2) analogs are active. Moreover, the 3-fluoro isomer (Compound 4) is also drastically less active (EC50 > 2000 nM), and the 4-fluoro analog (Compound 5) is inactive. This unique profile establishes the 2-fluoro compound as the ideal negative control for probing the ortho-electronic requirements of TAAR1 agonism [1].

negative control positional isomer TAAR1 inactivity

Curated Application Scenarios for 4-(2-Fluorophenyl)piperazine-1-carboximidamide Procurement


Negative Control Probe for hTAAR1 Agonism Screening Cascades

Procurement is validated for use as a matched-pair negative control in hTAAR1 functional assays. The established inactivity (Paper: Inactive for Compound 13) against the target [1] makes it a definitive comparator to confirm assay specificity, especially when running dose-response curves with active ortho-substituted agonists like the 2-CH3 or 2-Cl derivatives.

Chemical Tool for Intracellular Signaling Selectivity Studies

Given the complete lack of hTAAR1 agonism, this compound is ideal for cell-based screening to attribute biological phenotypes to non-TAAR1-mediated pathways (e.g., confirm no competition in cAMP accumulation assays). Its favorable cytotoxicity profile (CC50 > 80 µM) [1] ensures specificity without compromising cell health.

Building Block for CNS Drug Discovery and Lead Optimization

Due to its balanced CNS MPO score (XLogP3-AA=1.2, TPSA=58.9 Ų) [2], this compound serves as a strategic scaffold for synthesizing CNS-targeted analogs. The orthogonal chemical handle of the amidine group allows for further diversification towards selective serine protease inhibitors, with a demonstrated class-level potential for >4000-fold subtype selectivity [3].

Matched Pair Analysis for Ortho-Substituent SAR

In medicinal chemistry programs exploring the steric and electronic requirements for receptor engagement, this compound is procured as a clean inactive fluorinated control. The ortho-fluoro substituent provides a near-isosteric replacement for active ortho-protons, allowing researchers to confirm the functional requirement for larger substituents (Cl, CH3, OCH3) without altering molecular geometry [1].

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